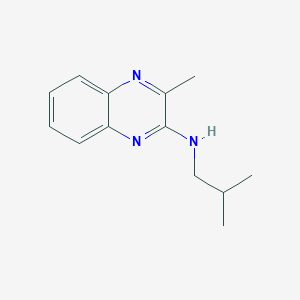

n-Isobutyl-3-methylquinoxalin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

3-methyl-N-(2-methylpropyl)quinoxalin-2-amine |

InChI |

InChI=1S/C13H17N3/c1-9(2)8-14-13-10(3)15-11-6-4-5-7-12(11)16-13/h4-7,9H,8H2,1-3H3,(H,14,16) |

InChI Key |

UALCOEMOCZWBGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NCC(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N Isobutyl 3 Methylquinoxalin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of N-Isobutyl-3-methylquinoxalin-2-amine is predicted to exhibit distinct signals corresponding to the protons of the quinoxaline (B1680401) core, the methyl group, and the N-isobutyl substituent. The aromatic protons of the quinoxaline ring are expected to appear in the downfield region, typically between δ 7.5 and 8.1 ppm, as complex multiplets due to spin-spin coupling. For the parent compound, 2-amino-3-methylquinoxaline, the aromatic protons are observed in this region. chemicalbook.com The methyl group attached to the quinoxaline ring at the C3 position would likely present as a sharp singlet at approximately δ 2.8 ppm, similar to what is seen for 2-methylquinoxaline. chemicalbook.com

The N-isobutyl group will display a characteristic set of signals. The two methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to be a doublet around δ 3.4-3.6 ppm, coupled to the methine proton. The methine proton (CH) of the isobutyl group would appear as a multiplet further upfield, and the six equivalent methyl protons (2 x CH₃) would give rise to a strong doublet signal, likely in the δ 0.9-1.1 ppm range. A broad singlet corresponding to the N-H proton is also anticipated, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule. The quinoxaline ring carbons are expected to resonate in the aromatic region, typically between δ 125 and 155 ppm. acs.orgchemicalbook.com The carbon atom (C2) bearing the amino group and the carbon atom (C3) with the methyl substituent would have distinct chemical shifts influenced by these groups. For instance, in 2-methylquinoxaline, the C2 and C3 carbons appear at approximately δ 155.1 and 154.5 ppm, respectively. chemicalbook.com The methyl carbon attached to the quinoxaline ring is predicted to have a chemical shift in the range of δ 20-25 ppm.

For the N-isobutyl group, the methylene carbon (CH₂) bonded to the nitrogen would be found around δ 45-55 ppm. The methine carbon (CH) is expected at approximately δ 28-35 ppm, and the terminal methyl carbons (CH₃) would appear at around δ 20 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoxaline Aromatic-H | 7.5 - 8.1 (m) | 125.0 - 142.0 |

| Quinoxaline C2, C3 | - | 150.0 - 155.0 |

| 3-CH₃ | ~2.8 (s) | 20.0 - 25.0 |

| N-H | Variable (br s) | - |

| N-CH₂ | 3.4 - 3.6 (d) | 45.0 - 55.0 |

| CH(CH₃)₂ | Multiplet | 28.0 - 35.0 |

| CH(CH₃)₂ | 0.9 - 1.1 (d) | ~20.0 |

Note: s = singlet, d = doublet, m = multiplet, br s = broad singlet. Predicted values are based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

The nominal molecular weight of this compound (C₁₃H₁₇N₃) is 215.30 g/mol . An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a high mass accuracy.

The fragmentation of this compound under electron impact (EI) or other ionization methods would likely proceed through several characteristic pathways. A common fragmentation for N-alkyl amines is the alpha-cleavage, leading to the loss of an alkyl radical from the substituent. In this case, the loss of an isobutyl radical (•C₄H₉) would be a plausible fragmentation pathway. Another potential fragmentation is the loss of a methyl radical (•CH₃) from the quinoxaline ring. The quinoxaline ring itself is relatively stable, and its fragmentation would likely involve the sequential loss of small neutral molecules like HCN. nih.gov The fragmentation of the isobutyl group itself, such as the loss of a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement, could also be observed. arkat-usa.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 215 | [C₁₃H₁₇N₃]⁺ | Molecular Ion |

| 200 | [C₁₂H₁₄N₃]⁺ | Loss of •CH₃ |

| 158 | [C₉H₈N₃]⁺ | Loss of •C₄H₉ (isobutyl radical) |

| 144 | [C₉H₈N₂]⁺ | Loss of the amino and isobutyl groups |

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the current literature, insights into its likely solid-state architecture can be gleaned from related quinoxaline derivatives.

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoxaline ring and the aliphatic isobutyl and methyl groups will appear around 2850-3100 cm⁻¹. scialert.net The C=N and C=C stretching vibrations of the quinoxaline ring are expected in the 1500-1650 cm⁻¹ region. nih.gov The N-H bending vibration should be observable around 1600 cm⁻¹. C-N stretching vibrations are anticipated in the 1200-1350 cm⁻¹ range. The C-H bending vibrations of the alkyl groups will be present in the 1350-1470 cm⁻¹ region. scialert.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations of the quinoxaline core are typically strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ range. nih.gov The symmetric C-H stretching of the methyl and isobutyl groups will also be prominent.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| C=N / C=C Stretch (Aromatic) | 1500 - 1650 | 1500 - 1650 (Strong) |

| N-H Bend | ~1600 | Weak |

| Aliphatic C-H Bend | 1350 - 1470 | 1350 - 1470 |

| C-N Stretch | 1200 - 1350 | Moderate |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance.

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by replacing the isobutyl group with a chiral substituent like (S)-sec-butyl, the resulting enantiomers could be distinguished using chiroptical spectroscopy. The quinoxaline chromophore would likely exhibit characteristic Cotton effects in the CD spectrum, and the sign and magnitude of these effects would be indicative of the absolute configuration at the chiral center.

Currently, there is a lack of published research on the chiroptical properties of chiral analogues of this compound. This represents an area for potential future investigation to explore the relationship between stereochemistry and the electronic properties of this class of compounds.

Computational Chemistry and Theoretical Insights into N Isobutyl 3 Methylquinoxalin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their ground-state properties. For compounds similar to N-Isobutyl-3-methylquinoxalin-2-amine, DFT has been successfully applied to optimize molecular geometry and analyze electronic characteristics.

Studies on related quinoxaline (B1680401) derivatives often employ the B3LYP functional to predict key parameters. These calculations help in understanding the molecule's stability, reactivity, and spectral properties. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial as the energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. For instance, a DFT study on a related quinoxalinone derivative calculated a HOMO-LUMO energy gap of 3.8904 eV, providing a quantitative measure of its electronic stability.

Interactive Table: Illustrative DFT-Calculated Parameters for a Quinoxaline Derivative

| Parameter | Illustrative Value | Significance |

| Total Energy | -21848.80 eV | Indicates the stability of the optimized molecular structure. |

| HOMO Energy | -6.09 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.70 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.39 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | 2.91 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: Data presented is illustrative, based on published DFT calculations for a related quinoxaline derivative to demonstrate the type of insights gained from this method.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio—Latin for "from the beginning"—methods are another class of quantum chemical calculations that rely solely on first principles without using experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) provide a foundational level of theory. Post-Hartree-Fock methods offer even higher accuracy by better accounting for electron correlation. These techniques are essential for refining the electronic structure, calculating reaction energies, and predicting spectroscopic properties with high precision. For heterocyclic amines, ab initio calculations have been used to study reaction mechanisms and determine the relative rates of reaction, offering a detailed view of their chemical behavior. arkat-usa.orgwikipedia.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a biological target, typically a protein receptor). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism ofaction. researchgate.net The quinoxaline scaffold is a key component in many compounds designed to target proteins like VEGFR-2, EGFR, and COX-2, which are implicated in cancer and inflammation. ekb.egnih.gov

Identification of Potential Binding Sites and Binding Affinities

Docking simulations place the ligand into the active site of a target protein and calculate a score, such as binding energy, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. For example, docking studies of various quinoxaline derivatives against the VEGFR-2 receptor have reported binding affinities ranging from -11.93 to -17.11 kcal/mol. ekb.eg Similarly, other quinoxaline-based compounds targeting the EGFR receptor showed binding energies between -9.57 and -12.03 kcal/mol. nih.gov These values help researchers rank potential drug candidates and identify the most promising ones for further investigation. researchgate.net

Interactive Table: Example Binding Affinities of Quinoxaline Derivatives Against Various Protein Targets

| Protein Target | PDB ID | Binding Affinity Range (kcal/mol) | Potential Therapeutic Area |

| VEGFR-2 | 2OH4 | -11.93 to -17.11 | Anticancer |

| EGFR | 4HJO | -9.57 to -12.03 | Anticancer |

| COX-2 | 3LN1 | Not specified | Anti-inflammatory |

| Topoisomerase II | Not specified | Not specified | Anticancer |

Note: This table summarizes findings from various studies on different quinoxaline derivatives to illustrate the application of molecular docking.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond just predicting binding affinity, docking analysis provides a detailed picture of the non-covalent interactions that anchor the ligand in the protein's binding pocket. These interactions are critical for binding specificity and stability. Key interactions observed in studies of quinoxaline derivatives include:

Hydrogen Bonds: These are crucial for orienting the ligand. For example, some derivatives form hydrogen bonds with key amino acid residues like ASP 1044 and GLU 883 in the VEGFR-2 active site. ekb.eg

Hydrophobic Interactions: The aromatic rings of the quinoxaline core frequently engage in π-π stacking or π-alkyl interactions with hydrophobic residues in the binding pocket.

A detailed analysis of these interactions helps medicinal chemists understand the structure-activity relationship and guides the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked complex, explore the conformational changes of both the ligand and the protein, and provide a more accurate estimation of binding free energy.

In studies of quinoxaline-protein complexes, MD simulations are used to validate the binding poses predicted by docking. researchgate.net Researchers analyze parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to determine if the complex remains stable throughout the simulation. A stable RMSD value over time suggests a persistent and favorable binding mode. These simulations provide a more complete understanding of the molecular recognition process, capturing the flexibility and dynamic nature of biological systems.

Exploration of Ligand Flexibility and Protein-Ligand Complex Stability

The interaction between a ligand and its protein target is a dynamic process. Molecular Dynamics (MD) simulations are a key computational method used to explore the flexibility of this compound and the stability of the resulting protein-ligand complex. These simulations model the movement of atoms over time, providing a detailed view of the conformational changes and intermolecular interactions that govern binding. researchgate.netresearchgate.net

The stability of the protein-ligand complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand has found a stable binding mode within the protein's active site. Conversely, high fluctuations in RMSD may suggest an unstable interaction. researchgate.net

The flexibility of specific regions of the ligand and protein can be analyzed using the Root Mean Square Fluctuation (RMSF). For this compound, the isobutyl group may exhibit higher flexibility compared to the rigid quinoxaline core, allowing it to adapt to the shape and properties of the binding pocket.

The binding free energy, which determines the affinity of the ligand for the protein, can be estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net This calculation considers van der Waals interactions, electrostatic interactions, and solvation energies. The interaction between ligands and proteins often leads to changes in the protein's thermal stability. nih.gov Generally, a stable protein-ligand complex is characterized by a favorable binding free energy. researchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations for Assessing Complex Stability

| Parameter | Description | Implication for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD for the ligand suggests a consistent and stable binding pose within the target protein. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Higher RMSF in the isobutyl chain would indicate its flexibility, while the quinoxaline core should show low fluctuation. |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the strength of the interaction between the ligand and the protein. | A more negative value indicates a higher binding affinity and a more stable complex. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | The amino group of the compound is a potential hydrogen bond donor, contributing to binding stability. researchgate.net |

Solvent Effects on Molecular Interactions

The solvent, typically water in biological systems, plays a critical role in mediating molecular interactions. Computational methods can explicitly model solvent molecules to understand their effect on the conformation of this compound and its binding to a target protein. Water molecules can form hydrogen bonds with the ligand and the protein, potentially bridging interactions or competing for binding sites. The planar and aromatic structure of the quinoxaline core suggests it may engage in hydrophobic interactions, displacing water molecules from the binding site, which is an entropically favorable process. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide a more accurate description of electronic effects, such as charge transfer and polarization, that occur during the interaction in a solvent environment. youtube.com These methods treat the most critical part of the system (the ligand and the immediate binding site) with high-level quantum mechanics, while the rest of the system, including the solvent, is treated with more computationally efficient molecular mechanics. This approach allows for a detailed understanding of how the solvent influences the electronic properties and reactivity of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

QSAR and pharmacophore modeling are essential computational strategies for understanding the relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent molecules. nih.govmdpi.com

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net For quinoxaline and related quinazoline (B50416) derivatives, QSAR models have been successfully developed to predict their anticonvulsant activity. researchgate.netufv.br

These models are built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates the descriptors to the activity. A robust QSAR model should have high statistical significance and predictive power, as indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net

Table 2: Common Molecular Descriptors in QSAR Models for Anticonvulsant Quinoxalines

| Descriptor Type | Example | Relevance to this compound |

| Topological | Balaban J index | Describes the branching and shape of the molecule, relevant for the isobutyl group. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the molecule's ability to engage in electrostatic and charge-transfer interactions. |

| Steric/3D | Molecular volume, Surface area | Influences how the molecule fits into the binding pocket of a receptor. |

| Thermodynamic | LogP (lipophilicity) | Crucial for crossing the blood-brain barrier, a key requirement for anticonvulsant activity. |

Elucidation of Key Structural Features for Desired Pharmacological Profiles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For anticonvulsant agents, several pharmacophore models have been proposed. benthamdirect.comresearchgate.net A common model includes features such as a hydrophobic aromatic ring, a hydrogen bond donor, a hydrogen bond acceptor, and an additional hydrophobic site. nih.govresearchgate.net

This compound fits this general pharmacophore model for anticonvulsant activity well:

Aromatic Hydrophobic Site: The quinoxaline ring system serves as the core aromatic hydrophobic feature.

Hydrogen Bond Donor: The amino group at the 2-position is a potent hydrogen bond donor.

Hydrophobic Area: The isobutyl group provides an additional hydrophobic region that can interact with nonpolar pockets in the target protein.

Electron Donor System: The nitrogen atoms within the pyrazine (B50134) ring can act as electron donors. researchgate.net

By mapping this compound onto these pharmacophore models, it is possible to rationalize its potential activity and suggest modifications to enhance its pharmacological profile. nih.gov For instance, altering the size or branching of the isobutyl group could optimize hydrophobic interactions, while substitutions on the quinoxaline ring could modulate electronic properties or introduce additional interaction points.

In Silico Prediction of Absorption, Distribution, and Metabolism Pathways

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to assess the potential pharmacokinetic properties of a compound. Various computational models and software, such as SwissADME and ADMETlab, can predict these properties based on the molecule's structure. nih.govudhtu.edu.ua

For this compound, key predicted ADME properties would include:

Absorption: High gastrointestinal (GI) absorption is often predicted for compounds of this size and lipophilicity, suggesting good potential for oral bioavailability.

Distribution: A crucial parameter for CNS-active drugs like anticonvulsants is the ability to cross the Blood-Brain Barrier (BBB). The lipophilicity and size of the molecule are key determinants for BBB permeation. It is likely that this compound would be predicted to be BBB permeable. nih.gov

Metabolism: The metabolism of nitrogen-containing heterocycles is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.net In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) are likely to metabolize the compound. nih.gov Potential metabolic pathways for the quinoxaline core could include oxidation (hydroxylation) of the benzene (B151609) ring or the methyl group. The N-isobutyl group could also undergo oxidation. hyphadiscovery.com

Excretion: The routes and rate of excretion are also part of the predictive modeling.

Table 3: Predicted ADME Profile for a Representative Quinoxaline Structure

| Property | Predicted Outcome | Implication |

| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Likely to reach targets within the central nervous system. |

| CYP450 Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | May indicate a risk of drug-drug interactions. nih.gov |

| Lipinski's Rule of Five | Compliant (0 violations) | Suggests "drug-likeness" and favorable absorption/permeation. nih.gov |

| Metabolic Pathways | Ring hydroxylation, N-dealkylation, side-chain oxidation | Identifies potential metabolites that would need to be characterized. |

These in silico predictions provide a valuable preliminary assessment of the compound's drug-like properties, helping to prioritize candidates for further experimental testing.

Biological Evaluation of Quinoxaline 2 Amine Scaffolds and N Isobutyl Derivatives in Vitro Studies Only

Antimicrobial Spectrum Analysis (In Vitro)

Quinoxaline (B1680401) derivatives are recognized for a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial properties. nih.govresearchgate.net The introduction of an amino group at the C-2 position of the quinoxaline ring has been explored as a strategy to enhance potency and broaden the spectrum of activity. nih.gov

Antibacterial Efficacy (In Vitro)

In vitro studies have demonstrated that certain quinoxaline-2-amine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov A study on novel C-2 amine-substituted quinoxaline analogues revealed moderate to good activity against Staphylococcus aureus and Bacillus subtilis. nih.gov For instance, specific compounds in one series (5m–5p) showed Minimum Inhibitory Concentrations (MICs) ranging from 4–16 µg/mL against S. aureus and 8–32 µg/mL against B. subtilis. nih.gov The most potent compound from this series also demonstrated strong inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MICs of 8–32 µg/mL and 4–32 µg/mL, respectively. nih.gov

Another study synthesized a series of Schiff bases from a 2-chloro-3-methylquinoxaline (B189447) precursor. Several of these derivatives were found to be highly active against S. aureus, B. subtilis, E. coli, and Pseudomonas aeruginosa. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline-2-Amine Derivatives

| Compound Series | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5m–5p | S. aureus | 4–16 | nih.gov |

| B. subtilis | 8–32 | nih.gov | |

| MRSA | 8–32 | nih.gov | |

| E. coli | 4–32 | nih.gov |

Antifungal Efficacy (In Vitro)

The antifungal potential of quinoxaline derivatives has been evaluated against various fungal pathogens. nih.govnih.govnih.gov In one study, synthesized quinoxaline compounds were tested against plant pathogenic fungi, with some exhibiting significant in vitro activity. nih.gov Specifically, compounds 5j and 5t were highly effective against Rhizoctonia solani, with EC₅₀ values of 8.54 µg/mL and 12.01 µg/mL, respectively, which was superior to the commercial fungicide azoxystrobin (B1666510) (EC₅₀ = 26.17 µg/mL). nih.gov

Another study assessing a range of quinoxaline derivatives found that some compounds showed moderate activity against Aspergillus niger and Candida albicans. nih.gov Similarly, research into 3-hydrazinoquinoxaline-2-thiol (B1673409) demonstrated efficacy against multiple Candida species, including C. albicans, C. glabrata, and C. parapsilosis, often showing higher effectiveness than Amphotericin B in in vitro tests. nih.gov A separate study highlighted that 2,3-dimethylquinoxaline (B146804) (DMQ) possesses broad-spectrum antifungal activity. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Fungal Strain | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound 5j | Rhizoctonia solani | 8.54 | nih.gov |

| Compound 5t | 12.01 | nih.gov | |

| Azoxystrobin (Control) | Rhizoctonia solani | 26.17 | nih.gov |

Antimycobacterial Efficacy (In Vitro)

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have emerged as a promising class of orally active antitubercular drugs. unav.edu In vitro evaluations have confirmed their activity against Mycobacterium tuberculosis, including strains resistant to current drugs. unav.edunih.govsemanticscholar.org

A series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides were tested against M. tuberculosis H37Ra, showing MIC values ranging from 3.91 to 500 µg/mL, with most compounds demonstrating moderate to good activity (MIC < 15.625 µg/mL). semanticscholar.orgmdpi.com Another study focused on quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives, identifying several arylcarboxamide analogues as the most active compounds against the H37Rv strain. nih.gov Furthermore, research on esters of quinoxaline 1,4-di-N-oxide found eight compounds with activity similar to the reference drug isoniazid (B1672263) (MIC = 0.12 µg/mL) against both pansusceptible and monoresistant strains. nih.gov These compounds were also shown to be active against non-replicating persistent bacteria, which is a significant factor in the prolonged nature of tuberculosis therapy. unav.edunih.gov

Antiviral Activity (In Vitro)

The quinoxaline scaffold is a key component in a variety of compounds exhibiting potent in vitro antiviral activity against a range of DNA and RNA viruses. nih.govrsc.orgjournalijbcrr.com These derivatives have been investigated for their ability to interfere with various stages of the viral life cycle.

Inhibition of Viral Replication Mechanisms (e.g., Reverse Transcriptase Inhibition)

The inhibition of viral enzymes essential for replication is a key mechanism of antiviral action. Certain quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. nih.govresearchgate.net Compounds such as S-2720 have demonstrated high potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net One study highlighted a novel quinoxaline derivative that displayed inhibitory activity against HIV-1 RT, which correlated with its ability to suppress viral replication. nih.gov The mechanism of action for some inhibitors involves interaction with the enzyme's template primer, instantly halting DNA polymerase synthesis. nih.gov

Targeting Viral Proteins (e.g., Influenza NS1A, HCV NS3/4A Protease)

Quinoxaline derivatives have been designed to target specific viral proteins, disrupting their function and thereby inhibiting viral propagation. nih.govnih.gov

Influenza NS1A: The non-structural protein 1 of influenza A (NS1A) is a virulence factor that plays a role in countering the host's immune response. A library of quinoxaline derivatives was developed to disrupt the interaction between NS1A and double-stranded RNA (dsRNA). nih.govnih.gov An in vitro fluorescence polarization assay confirmed that these compounds could bind to NS1A and disrupt this interaction. nih.govresearchgate.net The most active compounds identified had IC₅₀ values in the low micromolar range without showing significant dsRNA intercalation, indicating a specific targeting of the NS1A protein. nih.govnih.gov

HCV NS3/4A Protease: The Hepatitis C Virus (HCV) NS3/4A protease is essential for viral replication and is a major target for antiviral therapies. nih.govresearchgate.net Quinoxaline-based linear inhibitors have been designed and shown to have potent activity against this protease. nih.govnih.gov Structure-activity relationship (SAR) studies indicated that small hydrophobic groups at the 3-position of the P2 quinoxaline moiety help maintain potency against common drug-resistant variants (R155K, A156T, and D168A/V). nih.gov These inhibitors interact with the catalytic triad (B1167595) of the protease, and subtle changes in the P2 quinoxaline substituent can impact both inhibitor potency and the resistance profile. nih.govnih.gov

Table 3: In Vitro Activity of Quinoxaline Derivatives Against Viral Protein Targets

| Target Protein | Compound Type | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Influenza NS1A | Quinoxaline derivatives (e.g., 35, 44) | IC₅₀ | Low micromolar inhibition of NS1A-dsRNA interaction. | nih.govnih.gov |

| HCV NS3/4A Protease | Linear quinoxaline-based inhibitors | Potency | Effective against wild-type and drug-resistant variants (R155K, A156T, D168A/V). | nih.gov |

Antiparasitic Investigations (In Vitro)

The quinoxaline scaffold, including derivatives featuring isobutyl groups, has been a subject of investigation for its potential against various parasitic organisms. These in vitro studies focus on understanding the efficacy and mechanism of action against protozoal pathogens.

Efficacy Against Protozoal Pathogens

Trypanosoma cruzi

A series of n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have been evaluated for their trypanocidal activity against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. unibo.itmdpi.comadelphi.edunih.gov In vitro testing against T. cruzi strains NINOA and INC-5 revealed significant activity. mdpi.com

Initial screenings at a concentration of 50 µg/mL showed that various derivatives could induce mortality in the NINOA strain ranging from 8.7% to 78.3%. mdpi.com Specifically, certain isobutyl derivatives demonstrated trypanocidal activity comparable to or higher than the reference drugs nifurtimox (B1683997) and benznidazole. mdpi.com For the INC-5 strain, mortality rates ranged from 11.80% to 74.8%, with several isobutyl derivatives showing notable efficacy. mdpi.com

| Compound Series | Parasite Strain | Mortality (%) at 50 µg/mL | Reference |

|---|---|---|---|

| Isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxides | T. cruzi (NINOA) | Up to 78.3% | mdpi.com |

| Isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxides | T. cruzi (INC-5) | Up to 74.8% | mdpi.com |

Leishmania amazonensis

The antileishmanial activity of quinoxaline derivatives has also been explored. Studies on 2,3-diarylsubstituted quinoxalines demonstrated significant in vitro antiproliferative effects against both promastigote and intracellular amastigote forms of Leishmania amazonensis. nih.govnih.gov One compound, 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329), showed dose-dependent activity against promastigotes with a half-maximal inhibitory concentration (IC50) of 5.3 μM. nih.gov Against intracellular amastigotes, the IC50 values for LSPN329 and another derivative, 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331), were 16.3 μM and 19.3 μM, respectively. nih.gov These findings highlight the potential of the broader quinoxaline chemical class against this pathogen. nih.govd-nb.inforesearchgate.net

Enzyme Inhibition in Parasitic Pathways

Trypanothione (B104310) Reductase (TR) Inhibition

A key target in anti-trypanosomal drug discovery is the enzyme trypanothione reductase (TR), which is essential for the parasite's defense against oxidative stress. unibo.itresearchgate.net Isobutyl quinoxaline derivatives have been investigated as potential inhibitors of this enzyme. unibo.itmdpi.comnih.gov

In vitro enzymatic assays showed that certain n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives could inhibit recombinant TR. mdpi.com For instance, at a concentration of 20 μM, derivatives T-147 and T-148 produced 35% and 36% inhibition, respectively. mdpi.com At a lower concentration of 5 μM, they yielded 18% inhibition. mdpi.com Further kinetic analysis of derivative T-147 identified it as a mixed inhibitor of TR, with inhibition constants Ki of 11.4 µM and Ki' of 60.8 µM. unibo.itadelphi.edunih.govresearchgate.net This inhibitory action is a promising mechanism for the observed trypanocidal effects of these compounds. unibo.it

| Compound | Concentration (μM) | TR Inhibition (%) | Inhibition Type | Ki (μM) | Reference |

|---|---|---|---|---|---|

| T-147 | 20 | 35% | Mixed | 11.4 | unibo.itmdpi.com |

| T-147 | 5 | 18% | Mixed | 11.4 | mdpi.com |

| T-148 | 20 | 36% | N/A | N/A | mdpi.com |

| T-148 | 5 | 18% | N/A | N/A | mdpi.com |

Antineoplastic Activity (In Vitro Cell Line Studies)

Quinoxaline derivatives have demonstrated a wide spectrum of antiproliferative activities against various human cancer cell lines, making them a promising scaffold in the development of new anticancer agents. researchgate.netmdpi.com

Antiproliferative Effects on Cancer Cell Lines

In vitro studies have confirmed the cytotoxic effects of various quinoxaline derivatives across multiple cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cells. nih.govmdpi.com

For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides showed a broad spectrum of activity. mdpi.com The IC50 values for the most active compound in this series (6k) were 12.17 µM against PC-3, 9.46 µM against HeLa, 10.88 µM against HCT-116, and 6.93 µM against MCF-7 cells. mdpi.com Another study on oxiranyl-quinoxaline derivatives identified compounds with potent activity against neuroblastoma cell lines SK-N-SH and IMR-32, with the most active compound showing an IC50 of 2.49 µM against SK-N-SH. mdpi.com

| Compound Series | Cell Line | IC50 Range (µM) | Most Active Compound IC50 (µM) | Reference |

|---|---|---|---|---|

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | PC-3 (Prostate) | 12.17 - 94.14 | 12.17 | mdpi.com |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | HeLa (Cervical) | 9.46 - 91.38 | 9.46 | mdpi.com |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | HCT-116 (Colon) | 10.88 - 81.65 | 10.88 | mdpi.com |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | MCF-7 (Breast) | 6.93 - 85.20 | 6.93 | mdpi.com |

| Oxiranyl-Quinoxalines | SK-N-SH (Neuroblastoma) | 2.49 - >30 | 2.49 | mdpi.com |

| Oxiranyl-Quinoxalines | IMR-32 (Neuroblastoma) | 3.96 - >30 | 3.96 | mdpi.com |

Induction of Cellular Apoptosis Pathways (In Vitro)

A primary mechanism for the antineoplastic activity of quinoxaline derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com

Studies on 3-methylquinoxaline derivatives demonstrated that these compounds can arrest the cell cycle and induce apoptosis. nih.gov One potent derivative caused cell cycle arrest at the G2/M phase in HepG-2 liver cancer cells and increased the apoptotic cell population to 49.14% compared to 9.71% in control cells. nih.gov The apoptotic mechanism was further elucidated through Western blot analysis, which revealed a significant increase in the levels of pro-apoptotic proteins caspase-3 (2.34-fold), caspase-9 (2.34-fold), and BAX (3.14-fold), alongside a marked decrease in the anti-apoptotic protein Bcl-2 (3.13-fold). nih.gov

Similarly, another quinoxaline-based compound was shown to upregulate p53, caspase-3, and caspase-8 while downregulating Bcl-2 in PC-3 prostate cancer cells, confirming its pro-apoptotic action. nih.gov This modulation of key proteins in the apoptotic cascade underscores the potential of the quinoxaline scaffold in cancer therapy research. nih.govjohnshopkins.edu

Enzyme Inhibition Studies (In Vitro)

Beyond their antiparasitic effects, quinoxaline derivatives have been evaluated as inhibitors of various enzymes implicated in human diseases, particularly cancer.

In vitro kinase assays have identified quinoxaline derivatives as potent inhibitors of several key enzymes. For example, certain 3-methylquinoxaline derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical enzyme in tumor angiogenesis. nih.gov The most effective compounds in this series exhibited IC50 values in the low micromolar range (2.9 - 5.4 µM) against VEGFR-2. nih.gov

Other research has focused on Apoptosis signal-regulated kinase 1 (ASK1), where a series of quinoxaline derivatives were synthesized and tested for inhibitory activity. nih.gov In a separate study, quinoxaline derivatives were assessed for their ability to inhibit Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov The most active compounds showed IC50 values of 21.98 µM and 7.529 µM against this enzyme. nih.gov Furthermore, certain quinoxaline derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), with IC50 values as low as 0.075 µM against the wild-type enzyme and 63.70 nM against a mutant type. johnshopkins.edu These studies demonstrate the versatility of the quinoxaline scaffold in targeting a range of enzymes relevant to cancer biology.

Kinase Inhibition Profiles (e.g., VEGFR-2, PI3K/mTOR)

Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Numerous in vitro studies have highlighted the potential of quinoxaline derivatives as VEGFR-2 inhibitors.

For instance, a series of novel 3-methylquinoxaline-based derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. One of the most potent compounds in this series demonstrated a half-maximal inhibitory concentration (IC50) of 2.7 nM against VEGFR-2. researchgate.net Another study on new quinoxaline-2(1H)-ones identified a compound with an IC50 value of 0.75 µM for VEGFR-2 inhibition, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 1.29 µM). nih.gov Furthermore, research on other quinoxaline derivatives has reported IC50 values against VEGFR-2 ranging from 60.00 to 123.85 nM. nih.gov These findings underscore the potential of the quinoxaline scaffold in the development of potent VEGFR-2 inhibitors.

| Compound Series | Most Potent Compound IC50 (nM) | Reference |

|---|---|---|

| 3-Methylquinoxaline Derivatives | 2.7 | researchgate.net |

| Quinoxaline-2(1H)-ones | 750 | nih.gov |

| Quinoxaline-based hybrids | 60.0 | nih.gov |

PI3K/mTOR Inhibition:

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Quinoxaline derivatives have emerged as promising dual inhibitors of PI3K and mTOR.

In vitro studies have identified several quinoxaline-based compounds with potent inhibitory activity against both PI3K and mTOR. For example, a series of sulfonamide methoxypyridine derivatives with a quinoline (B57606) core, a related heterocyclic system, showed a compound with strong PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM) inhibitory activity. mdpi.com Another study highlighted a quinoxaline derivative, PKI-587, as a potent dual inhibitor of PI3K and mTOR. atlantis-press.combit.edu.cn The development of these dual inhibitors is a significant area of research, as they can simultaneously block two key nodes in a critical cancer-related signaling pathway. atlantis-press.com

| Compound Series | Target | Most Potent Compound IC50 (nM) | Reference |

|---|---|---|---|

| Sulfonamide Methoxypyridine Derivatives (with quinoline core) | PI3Kα | 0.22 | mdpi.com |

| mTOR | 23 | ||

| Quinoxaline Derivative (PKI-587) | PI3K/mTOR | Potent dual inhibitor | atlantis-press.combit.edu.cn |

Other Relevant Enzyme Targets (e.g., Aldose Reductase)

Beyond protein kinases, in vitro studies have explored the inhibitory effects of quinoxaline derivatives on other enzymes implicated in disease.

Aldose Reductase Inhibition:

Aldose reductase is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. The accumulation of sorbitol, the product of aldose reductase activity, is implicated in the pathogenesis of diabetic complications. Consequently, aldose reductase inhibitors are being investigated for the management of these conditions.

Several studies have demonstrated the potential of quinoxaline derivatives as aldose reductase inhibitors. A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were found to be potent and selective inhibitors of aldose reductase, with IC50 values in the low nanomolar to micromolar range. nih.gov Another study on novel quinoxalinone derivatives identified a compound with an IC50 value of 0.143 µM against aldose reductase. nih.gov Furthermore, a series of nitro-quinoxalinone derivatives showed significant aldose reductase inhibitory activity, with IC50 values ranging from 1.54 to 18.17 µM. nih.gov

| Compound Series | Most Potent Compound IC50 (µM) | Reference |

|---|---|---|

| 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives | Low nanomolar to micromolar range | nih.gov |

| Quinoxalinone derivatives | 0.143 | nih.gov |

| Nitro-quinoxalinone derivatives | 1.54 | nih.gov |

Receptor Interaction Studies (In Vitro)

In addition to enzyme inhibition, quinoxaline derivatives have been evaluated for their ability to interact with and modulate the activity of important cellular receptors.

AMPA Receptor Antagonist Activity (In Vitro)

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic transmembrane receptors for the neurotransmitter glutamate. It plays a crucial role in fast synaptic transmission in the central nervous system. Antagonists of the AMPA receptor are of interest for the treatment of various neurological and psychiatric disorders.

Quinoxaline derivatives have been identified as a significant chemical class of competitive AMPA receptor antagonists. researchgate.net Early research in this area led to the discovery of compounds like CNQX, a potent and selective AMPA receptor antagonist from the quinoxalinedione (B3055175) series. researchgate.net More recent studies have explored other quinoxaline scaffolds. For example, a novel class of 7-heterocycle-substituted quinoxalinecarboxylic acids was synthesized, and one compound from this series, with a 4-carboxyphenyl carbamoyloxymethyl imidazole (B134444) group at the C-7 position, demonstrated high in vitro potency as an AMPA receptor antagonist. nih.gov These findings highlight the potential of the quinoxaline framework in the design of novel AMPA receptor modulators.

| Compound Series | Activity | Reference |

|---|---|---|

| Quinoxalinediones (e.g., CNQX) | Potent and selective antagonist | researchgate.net |

| 7-Heterocycle-substituted quinoxalinecarboxylic acids | High in vitro potency | nih.gov |

Mechanistic Elucidation of Biological Action at the Molecular Level

Target Identification and Validation through Biochemical and Cellular Assays

There is currently no published research identifying or validating the specific biological targets of n-Isobutyl-3-methylquinoxalin-2-amine. Biochemical and cellular assays are crucial first steps in elucidating the mechanism of action of a novel compound. Such studies would typically involve screening the compound against a panel of known biological targets or using unbiased approaches to identify binding partners. Without this foundational data, the molecular basis of any potential biological activity of this compound remains unknown.

Analysis of Protein-Ligand Interaction Dynamics and Specificity

Detailed analyses of the protein-ligand interaction dynamics and specificity for this compound are not available. Understanding how a compound physically interacts with its protein target is fundamental to explaining its biological effects. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are typically employed to characterize these interactions at an atomic level. In the absence of an identified target, such studies have not been performed for this specific quinoxaline (B1680401) derivative.

Functional Consequences of Molecular Binding (e.g., Enzyme Kinetics)

There is no information available on the functional consequences of molecular binding of this compound, such as its effects on enzyme kinetics. If the compound were to target an enzyme, studies would be conducted to determine whether it acts as an inhibitor or an activator and to characterize the kinetics of this interaction. This information is critical for understanding the compound's potency and mechanism of action at a functional level.

Structure Activity Relationship Sar and Rational Design Principles for N Isobutyl 3 Methylquinoxalin 2 Amine Analogues

Impact of N-Substituent Modifications (e.g., Isobutyl vs. other alkyl/aryl groups) on Activity

The substituent attached to the amine at position 2 of the quinoxaline (B1680401) ring plays a critical role in determining the molecule's interaction with its biological targets. The nature of this group, whether it's an isobutyl moiety or another alkyl or aryl group, can influence potency and selectivity.

Research into pyrazolo[1,5-a]quinoxaline derivatives has shown that those possessing butyl and isobutyl chains demonstrate considerable selectivity and potency as TLR7 antagonists, with IC50 values of 8.2 μM and 10.0 μM, respectively. nih.gov This highlights the effectiveness of small, branched alkyl groups like isobutyl in this position for specific targets.

The SAR for other quinoxaline series suggests that the type of amine can be a determining factor for activity. Studies on certain anticancer quinoxalines indicate that a secondary amine at specific positions can increase activity, whereas primary and tertiary amines may lead to a decrease. mdpi.com The N-isobutyl group forms a secondary amine linkage to the quinoxaline core. Altering the isobutyl group can modulate several properties:

Steric Hindrance: Replacing the isobutyl group with larger alkyl or bulky aryl groups can introduce steric hindrance, which may either enhance binding by promoting a specific conformation or decrease activity by preventing access to the binding site.

Electronic Effects: Substitution with aryl groups can introduce electronic effects (e.g., electron-donating or electron-withdrawing groups on the phenyl ring) that can modify the pKa of the amine and its ability to form hydrogen bonds or other interactions.

For instance, in a series of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, substitutions on the N-alkyl/aryl amide moiety significantly impacted antiproliferative activity. mdpi.com While not directly at the 2-amine position, this demonstrates the sensitivity of the quinoxaline scaffold to N-substituent modifications.

| Compound | N-Substituent | IC50 (μM) |

|---|---|---|

| 21-a | Butyl | 8.2 |

| 21-b | Isobutyl | 10.0 |

Influence of Substituents at Position 3 (e.g., Methyl vs. other groups) on Biological Profile

The substituent at position 3 of the quinoxaline ring is another key determinant of the biological profile. Modifying the methyl group in N-Isobutyl-3-methylquinoxalin-2-amine can lead to significant changes in activity.

A study on 2,3-substituted quinoxalin-6-amine analogues as antiproliferative agents revealed that furan (B31954) substitutions at the 2,3-positions were more effective at inhibiting cancer cell line growth than methyl, thiophene, or phenyl groups. nih.govnih.gov This suggests that introducing heterocyclic rings at this position can be a beneficial strategy. The superiority of the furan group may be attributed to its specific electronic and steric properties, which could facilitate stronger or more favorable interactions with the target protein.

Furthermore, the nature of the linker at position 3 has been shown to be critical. For some anticancer quinoxalines, an NH linker at this position is essential for activity, while for others, an aliphatic linker like the methyl group is preferred. mdpi.com For example, derivatives with an aliphatic CH2 linker at position 3 showed potent activity against Ty-82 and THP-1 cell lines. mdpi.com This indicates that the optimal substituent at position 3 is highly dependent on the specific biological target.

| Compound ID | Substitution at 2,3-Positions | Activity Notes |

|---|---|---|

| 5a, 5b, 5f | Furan | Inhibited growth of various cancer cell lines. |

| Other Analogs | Methyl, Thiophene, Phenyl | Showed less or no growth inhibition. |

Role of Other Quinoxaline Ring Substitutions on Potency and Selectivity

Substitutions on the benzo moiety of the quinoxaline ring offer another avenue for modulating pharmacological properties. The position, number, and nature of these substituents can fine-tune a compound's potency and selectivity.

In the development of Pim-1/2 kinase inhibitors, adding halogenated substituents at positions 6 or 7 of the quinoxaline scaffold was explored. mdpi.com This strategy aimed to establish interactions with a unique hydrophobic pocket in the hinge region of the ATP binding site. The introduction of a bromine atom at position 7 led to a potent derivative, demonstrating that the nature of the halogen and its position have important repercussions on activity. A 6-chloro substituent was shown via docking studies to orient towards a hydrophobic pocket, enhancing van der Waals interactions. mdpi.com

Similarly, studies on quinoxaline–isoxazole hybrids as α-amylase inhibitors found that substitution at position C-7 may be more crucial for achieving high inhibitory activity than substitution at C-5. nih.gov In that series, compounds bearing a nitro substituent on the quinoxaline moiety exhibited the most potent α-amylase inhibitory activity. nih.gov The presence of an electronegative atom like chlorine at certain positions was also found to be necessary for higher inhibitory potential, as it forms multiple interaction bonds with the target enzyme. nih.gov

| Compound | Substitution | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |

|---|---|---|---|

| 1 (Lead) | Unsubstituted | 0.074 | 2.10 |

| 5c | 6-Cl | 0.11 | 0.14 |

| 5e | 6-Br | 0.12 | 0.12 |

| 5f | 7-Br | 0.05 | 0.20 |

Development of Pharmacophore Models for Optimized Quinoxaline-2-amines

Pharmacophore modeling is a powerful computational tool in rational drug design. It identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. The malleability of the quinoxaline structure allows for the fine-tuning of its pharmacophoric elements to optimize interactions with viral or cellular targets. nih.gov

For quinoxaline-based compounds identified as potential Aldose Reductase 2 (ALR2) inhibitors, a five-point pharmacophore hypothesis with AADRR features was developed. nih.gov This model includes:

Two hydrogen bond acceptors (A)

One hydrogen bond donor (D)

Two aromatic rings (R)

This AADRR hypothesis provides a template for designing new and effective ALR2 inhibitors. nih.gov For a molecule like this compound, the quinoxaline ring itself would satisfy one aromatic feature (R). The N-H of the amine can act as a hydrogen bond donor (D), and the nitrogen atoms within the pyrazine (B50134) ring can act as hydrogen bond acceptors (A). To better fit such a model, modifications could be designed, for example, by adding another aromatic ring to the N-isobutyl group or introducing substituents on the quinoxaline ring that can act as additional hydrogen bond acceptors.

Design Strategies for Enhanced Target Selectivity and Potency

Effective design strategies for quinoxaline-based inhibitors often integrate SAR data with structure-based approaches to enhance both potency and selectivity.

A key strategy is to exploit specific features of the target's binding site. For example, in designing Pim kinase inhibitors, halogenated substituents were intentionally added at positions 6 or 7 to interact with a known hydrophobic pocket, which successfully improved the inhibition profile. mdpi.com Similarly, the design of pyrrolo[3,2-b]quinoxaline derivatives as type II kinase inhibitors involved creating a scaffold where a phenyl substituent could occupy a hydrophobic pocket that is only accessible when the kinase is in an inactive (DFG-out) conformation, thereby conferring selectivity. nih.gov

Structure-based drug design (SBDD) is a powerful approach to improve antitumor potencies. nih.gov This involves using high-resolution structural information of the target, often from X-ray crystallography, to guide the design of inhibitors. For instance, docking analysis of a potent quinoxaline derivative (compound 5c) in the ATP pocket of Pim-1 kinase revealed a key salt bridge between the carboxylate function and a catalytically essential lysine (B10760008) residue (Lys67), providing a clear rationale for its activity. mdpi.com

Another strategy involves creating hybrid molecules that combine the quinoxaline pharmacophore with other active moieties to achieve a synergistic effect or a dual-target profile. rsc.org The design of quinoxaline derivatives possessing a hydrazone moiety, for instance, led to potent p38α MAP kinase inhibitors with significant anti-inflammatory activity. nih.gov The overarching goal is to modify the lead structure to maximize specific, high-affinity interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with the desired target while minimizing interactions with off-targets to enhance selectivity. mdpi.com

Emerging Applications and Future Research Trajectories of N Isobutyl 3 Methylquinoxalin 2 Amine

The quinoxaline (B1680401) scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives continually being explored for novel applications. researchgate.net N-Isobutyl-3-methylquinoxalin-2-amine, a specific derivative, is at the forefront of emerging research, with potential applications extending beyond its traditional pharmacological roles.

Materials Science Applications (e.g., Light-Emitting Materials, UV Filters)

The inherent photophysical properties of the quinoxaline ring system make it a promising candidate for various materials science applications. Quinoxaline derivatives are known to exhibit fluorescence and have been investigated for their use in organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrazine (B50134) ring fused with the electron-rich benzene (B151609) ring can lead to intramolecular charge transfer (ICT) characteristics, which are crucial for luminescent properties. The substitution at the 2 and 3 positions of the quinoxaline core significantly influences the photophysical properties, including absorption and emission wavelengths. While specific data on this compound is limited, related quinoxaline derivatives have shown potential as components in the development of efficient light-emitting materials.

Furthermore, the strong UV absorption properties of many organic heterocyclic compounds suggest a potential application for this compound as a UV filter. The photostability of the compound is a critical factor for this application, as degradation under UV radiation would diminish its effectiveness and could produce harmful byproducts. researchgate.netnih.gov The International Council for Harmonisation (ICH) provides guidelines on photostability testing for new active substances and medicinal products, which would be relevant for evaluating the suitability of this compound as a UV filter. europa.euich.org

| Potential Application | Relevant Properties of Quinoxaline Scaffold | Key Research Considerations |

|---|---|---|

| Light-Emitting Materials (OLEDs) | Fluorescence, Intramolecular Charge Transfer (ICT) | Quantum yield, color purity, thermal stability |

| UV Filters | UV absorption, Photostability | Molar absorptivity in the UV range, degradation pathways, potential for phototoxicity |

Catalysis in Organic Synthesis

While the primary focus of quinoxaline chemistry has been on its biological activities, the presence of nitrogen atoms in the quinoxaline ring and the amino group in this compound suggests potential catalytic applications. The lone pair of electrons on the nitrogen atoms can allow the molecule to act as a ligand for metal catalysts, potentially influencing the catalyst's activity and selectivity. Additionally, the amino group can function as a basic site, enabling it to catalyze certain organic reactions. While direct catalytic applications of this compound have not been extensively reported, the broader class of N-heterocyclic compounds has been explored for their catalytic activities. nih.govnih.gov For instance, various catalysts have been employed for the synthesis of quinoxaline derivatives, highlighting the interaction of the quinoxaline core with catalytic systems. sapub.org

Development as Specialty Solvents (based on N-isobutyl containing analogues)

The isobutyl group in this compound imparts specific physical properties that could be advantageous for its use as a specialty solvent. N-isobutyl-containing compounds, such as isobutylamine (B53898) and isobutyl alcohol, are known for their use as solvents and intermediates in various industries. nih.govijpsjournal.com The combination of the polar quinoxaline-2-amine head with a nonpolar isobutyl tail gives the molecule amphiphilic character, which could be useful for dissolving a range of solutes. The specific solubility parameters of this compound would need to be determined to assess its potential as a specialty solvent in applications such as organic reactions, extractions, or formulations.

Innovations in Scalable and Sustainable Synthesis of this compound

The growing emphasis on green chemistry has driven the development of more sustainable and scalable methods for the synthesis of quinoxaline derivatives. researchgate.net Traditional methods often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. nih.gov Modern approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques.

One of the most common and versatile methods for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For this compound, this would likely involve the reaction of an appropriate N-isobutyl-substituted o-phenylenediamine with a suitable precursor for the 3-methyl-2-amino functionality.

Recent innovations that could be applied to the synthesis of this compound include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Use of green catalysts: Catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, solid acid catalysts like TiO2-Pr-SO3H, and phosphate-based heterogeneous catalysts offer more environmentally friendly alternatives to traditional acid or base catalysts. nih.govorganic-chemistry.org

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify purification.

One-pot synthesis: Designing a reaction sequence where multiple steps are carried out in the same reaction vessel without isolating intermediates can improve efficiency and reduce waste. researchgate.net

| Synthetic Approach | Key Advantages | Catalyst/Conditions Example |

|---|---|---|

| Microwave-assisted synthesis | Reduced reaction time, increased yields | - |

| Green Catalysis | Environmentally benign, often recyclable | Cerium(IV) ammonium nitrate (CAN) in water nih.gov |

| Solid Acid Catalysis | Recyclable, easy to separate | TiO2-Pr-SO3H nih.gov |

| Phosphate-based Catalysis | Low cost, low energy consumption | Mono-ammonium phosphate (B84403) (MAP) organic-chemistry.org |

| Iron Catalysis | Low cost, readily available | Fe catalysis for pyrrolo[1,2-α]quinoxalines nih.gov |

Integration with Advanced Analytical and Biophysical Techniques for Deeper Characterization

A thorough understanding of the physicochemical and biophysical properties of this compound is essential for its development in any application. A suite of advanced analytical and biophysical techniques can provide detailed insights into its structure, purity, and interactions with biological targets or other molecules.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound. When coupled with mass spectrometry (LC-MS), it can provide information on the molecular weight and aid in structure elucidation.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

UV-Visible Spectroscopy: Can be used to study the electronic transitions within the molecule and determine its absorption properties, which is particularly relevant for applications like UV filters. rsc.org

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Biophysical Techniques:

X-ray Crystallography: Can determine the precise three-dimensional structure of the molecule in its crystalline state.

Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and thermal stability of the compound.

Future Directions in Drug Discovery and Development Leveraging the Quinoxaline-2-amine Scaffold

The quinoxaline-2-amine scaffold is a privileged structure in medicinal chemistry, with a wide range of reported biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netmdpi.com The future development of drugs based on this scaffold, including derivatives like this compound, is a promising area of research.

Future research in this area is likely to focus on:

Target-based drug design: With an increasing understanding of the molecular basis of diseases, new quinoxaline-2-amine derivatives can be designed to interact with specific biological targets, such as enzymes or receptors.

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of this compound and evaluating the effects on its biological activity can lead to the identification of more potent and selective drug candidates.

Exploration of new therapeutic areas: While quinoxalines have been extensively studied for their anticancer and antimicrobial activities, their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, remains to be fully explored.

Development of drug delivery systems: Formulating quinoxaline-2-amine derivatives into advanced drug delivery systems can improve their solubility, bioavailability, and therapeutic efficacy.

The versatility of the quinoxaline-2-amine scaffold, combined with ongoing advances in drug discovery and development, ensures that it will remain an important area of research for the foreseeable future.

Q & A

Q. What are the established synthetic routes for n-Isobutyl-3-methylquinoxalin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution of 2-chloroquinoxaline derivatives with isobutylamine. For example, 2-chloro-3-methylquinoxaline reacts with isobutylamine under reflux in ethanol, followed by purification via column chromatography (e.g., EtOAc:hexane eluent) and recrystallization . Microwave-assisted alkylation methods (e.g., using propargyl bromide) can enhance reaction rates and selectivity, as demonstrated in analogous quinoxalin-2-amine syntheses . Optimization includes controlling stoichiometry, solvent choice (polar aprotic solvents like DMF improve nucleophilicity), and catalyst use (e.g., CeO₂ nanoparticles for tandem reactions with aldehydes/isocyanides) .

Q. How is the purity and structural identity of this compound validated in basic research?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and amine proton integration. For example, N–H signals appear at ~5.7 ppm in CDCl₃, and methyl/isobutyl groups show distinct splitting patterns .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .

- Melting point analysis : Consistency with literature values (e.g., 76% yield with sharp melting range) .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the solid-state structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds (e.g., N-(3-methylphenyl)quinoxalin-2-amine monohydrate), monoclinic crystals (space group P2₁/c) are analyzed at 100 K using MoKα radiation. Structural refinement via SHELXL (e.g., R factor = 0.039) reveals planarity (r.m.s. deviation <0.2 Å), intramolecular H-bonding (C–H···N), and π-π stacking (3.59 Å inter-ring distance) . Hydrogen-bonded networks (N–H···O, O–H···N) and solvent inclusion (e.g., water of crystallization) are mapped using programs like SHELXPRO .

Q. How can computational methods elucidate the photochemical or pharmacological behavior of n-Isobutyl-3-methylquinoxalin-2-amine?

- Molecular docking : To predict binding affinity with biological targets (e.g., enzymes). For example, quinoxalin-2-amines are docked into active sites using AutoDock Vina, with scoring functions validated against experimental IC₅₀ values .

- DFT calculations : To model UV-vis absorption spectra and photoreduction pathways (e.g., electron transfer from amino acids to quinoxaline core) .

- MD simulations : To assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates robust binding) .

Q. What strategies address contradictions in reactivity data for quinoxalin-2-amine derivatives?

Discrepancies in substitution patterns (e.g., mono- vs. di-alkylation) are resolved by:

- Kinetic vs. thermodynamic control : Adjusting temperature (e.g., lower temps favor mono-substitution) .

- Steric/electronic analysis : Bulky groups (e.g., isobutyl) hinder second substitution, confirmed by X-ray torsion angles .

- In-situ monitoring : Using LC-MS or FTIR to track intermediate formation .

Methodological Challenges

Q. How are intermolecular interactions in n-Isobutyl-3-methylquinoxalin-2-amine quantified for material science applications?

- Hirshfeld surface analysis : To quantify H-bonding (e.g., O–H···N, 2.1 Å) and van der Waals contributions .

- Thermogravimetric analysis (TGA) : To assess thermal stability (e.g., dehydration of crystalline hydrates at ~120°C) .

- Solubility studies : Correlate logP values (e.g., ~3.5 for isobutyl derivatives) with solvent polarity .

Q. What experimental designs are critical for evaluating the biological activity of n-Isobutyl-3-methylquinoxalin-2-amine?

- Dose-response assays : Measure IC₅₀ values against microbial strains (e.g., S. aureus MIC ≤25 µg/mL) using broth microdilution .

- Cytotoxicity profiling : Compare therapeutic indices (e.g., CC₅₀ in mammalian cells vs. IC₅₀) .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.